REACTION_SMILES
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[Br:16][c:17]1[cH:18][n:19][c:20]2[c:21]([NH2:27])[cH:22][cH:23][cH:24][c:25]2[cH:26]1.[CH2:28]([OH:29])[CH2:30][CH2:31][CH3:32].[Cl:2][CH2:3][CH2:4][N:5]([CH3:6])[CH2:7][CH2:8][Cl:9].[Cl:33][CH2:34][Cl:35].[ClH:1].[Na+:10].[Na+:11].[O-:12][C:13](=[O:14])[O-:15]>>[CH2:3]1[CH2:4][N:5]([CH3:6])[CH2:7][CH2:8][N:27]1[c:21]1[c:20]2[n:19][cH:18][c:17]([Br:16])[cH:26][c:25]2[cH:24][cH:23][cH:22]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc2cc(Br)cnc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCCCO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CN(CCCl)CCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ClCCl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(c2cccc3cc(Br)cnc23)CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |